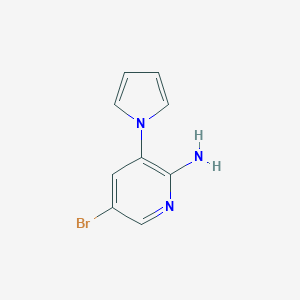

5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

Description

BenchChem offers high-quality 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-pyrrol-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-5-8(9(11)12-6-7)13-3-1-2-4-13/h1-6H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKNBUSVKFPHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435356 | |

| Record name | 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155630-03-8 | |

| Record name | 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Predicted Chemical Properties of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

Disclaimer: The following technical guide addresses the chemical properties, potential synthesis, and reactivity of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine. It is important to note that as of the date of this publication, this specific compound is not extensively documented in commercially available databases or the scientific literature. Therefore, this guide is a scientifically informed prediction of its characteristics, based on the well-established chemistry of its constituent functional groups and analysis of structurally related molecules. All proposed experimental protocols require validation.

Introduction and Structural Elucidation

5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is a heterocyclic compound of significant interest due to its unique combination of three key functional moieties: a 2-aminopyridine ring, a bromine substituent, and a 3-position pyrrole ring. This arrangement of functional groups suggests a rich and versatile chemical profile, making it a potentially valuable building block in medicinal chemistry and materials science. The 2-aminopyridine scaffold is a common feature in many biologically active molecules, while the pyrrole ring offers a distinct electronic and steric profile. The bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling further molecular diversification.

The structure combines an electron-donating amino group and a five-membered aromatic pyrrole ring on a pyridine core, which is generally considered an electron-deficient aromatic system. This electronic interplay is expected to govern the molecule's reactivity and physicochemical properties.

Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₉H₈BrN₃ | |

| Molecular Weight | 238.09 g/mol | |

| Appearance | Likely a solid at room temperature | By analogy to similar aromatic amines. |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poor solubility in water is anticipated. | General solubility trends for similar heterocyclic compounds. |

| pKa (of the amino group) | Estimated to be in the range of 3-5 | The electron-withdrawing nature of the pyridine and pyrrole rings would decrease the basicity of the 2-amino group compared to aniline. |

| LogP | Estimated to be in the range of 2-3 | Calculated based on the contributions of the constituent fragments. |

Proposed Synthesis and Methodologies

A plausible synthetic route to 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine would likely involve a multi-step process, commencing from commercially available pyridines. A logical and experimentally feasible approach is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2-Amino-5-bromopyridine

-

To a cooled (0 °C) solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-bromo-2-nitropyridine.

Causality: The nitration of the pyridine ring is directed by the amino group. However, to avoid oxidation of the amino group, it is often more strategic to start with a precursor where the amino group is introduced later or protected. A more common starting material for such a synthesis is 5-bromo-2-chloropyridine, followed by nitration, amination, and then the introduction of the second amino group.

Step 2: Amination of 5-Bromo-2-nitropyridine This step is proposed with the caveat that direct amination of a nitropyridine can be challenging. A more viable route might involve starting from a different precursor.

Alternative Step 2 & 3: Reduction of a Nitro Group and Introduction of the Pyrrole Moiety A more plausible route would involve the synthesis of 3-amino-5-bromopyridin-2-amine.

-

Starting from a suitable precursor, such as 5-bromo-3-nitropyridin-2-amine, the nitro group can be reduced to an amine using standard conditions, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂ over Pd/C).

-

The resulting 5-bromo-pyridine-2,3-diamine would be the key intermediate.

Step 4: Paal-Knorr Pyrrole Synthesis

-

Dissolve the 5-bromo-pyridine-2,3-diamine in a suitable solvent, such as glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran to the solution.

-

Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into water.

-

Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine.

Causality: The Paal-Knorr synthesis is a classic and reliable method for constructing a pyrrole ring from a primary amine and a 1,4-dicarbonyl compound (or its equivalent, like 2,5-dimethoxytetrahydrofuran).

Predicted Chemical Reactivity and Potential Transformations

The reactivity of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is dictated by its three main functional components.

Caption: Predicted reactivity map of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine.

-

Reactions at the 2-Amino Group: The primary amino group is expected to undergo typical reactions of aromatic amines. It can be acylated with acid chlorides or anhydrides, and sulfonylated with sulfonyl chlorides. Diazotization with nitrous acid would yield a diazonium salt, which could be a versatile intermediate for introducing other functional groups, although this reaction can be complex with aminopyridines.

-

Reactions at the 5-Bromo Position: The bromine atom is a key site for synthetic transformations. It is anticipated to readily participate in palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base would lead to the formation of a C-C bond, allowing for the introduction of various aryl or alkyl groups. This is a well-established transformation for bromo-pyridines.[1]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines would enable the synthesis of 5-amino derivatives.[1]

-

Other cross-coupling reactions such as Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) are also expected to be feasible.

-

-

Reactions of the Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system and is generally susceptible to electrophilic substitution. However, the directing effects of the pyridine ring and the potential for reaction at the more nucleophilic 2-amino group or the pyridine nitrogen under acidic conditions would need to be considered. Reactions such as nitration, halogenation, and acylation on the pyrrole ring would likely require carefully optimized conditions to achieve selectivity.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine are found in numerous biologically active compounds. This suggests that this molecule and its derivatives could have significant potential in drug discovery.

Caption: Potential therapeutic areas for derivatives of the title compound.

-

Kinase Inhibitors: The aminopyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors used in oncology. The pyrrole and bromo-substituents provide vectors for modification to achieve potency and selectivity against specific kinases.

-

Antibacterial and Antifungal Agents: Pyrrole and pyridine derivatives have a long history as antimicrobial agents.[2][3] The combination of these two rings in the target molecule could lead to novel compounds with activity against resistant strains of bacteria and fungi.

-

Antiviral and Antitumor Agents: Pyrrolopyridine derivatives have shown promise as antiviral and antitumor compounds.[4][5] The title compound could serve as a key intermediate for the synthesis of more complex molecules with these activities.

Predicted Safety and Handling

While a specific safety data sheet for 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is not available, general precautions for handling similar aromatic amines and halogenated compounds should be followed:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine represents a promising yet underexplored scaffold in organic and medicinal chemistry. Based on a theoretical analysis of its structure, it is predicted to be a versatile building block with multiple reactive sites that can be selectively functionalized. Its proposed synthesis is feasible through established synthetic methodologies. The combination of the aminopyridine, bromopyridine, and pyrrole moieties suggests significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The insights and proposed experimental pathways outlined in this guide are intended to stimulate further research and experimental validation of the chemistry of this intriguing molecule.

References

- EvitaChem. Buy 5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine (EVT-12001148). EvitaChem. Accessed January 31, 2026.

- BLDpharm. 1335051-33-6|5-Bromo-3-(piperazin-1-yl)pyridin-2-amine. BLDpharm. Accessed January 31, 2026.

- BLDpharm. 1335051-44-9|5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine. BLDpharm. Accessed January 31, 2026.

- Sigma-Aldrich. 5-bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine. Sigma-Aldrich. Accessed January 31, 2026.

- PubMed. 5-Bromo-3-(indan-1-yl-oxy)pyridin-2-amine. PubMed. Accessed January 31, 2026.

- Lead Sciences. 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine. Lead Sciences. Accessed January 31, 2026.

- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Published January 27, 2017.

- PMC.

- ResearchGate. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- BLDpharm. 1935992-71-4|5-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine. BLDpharm. Accessed January 31, 2026.

- Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. Published July 17, 2022.

- PMC. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. PMC. Published October 23, 2023.

- PMC. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Published July 18, 2022.

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 2. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: 5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

The following technical guide details the chemical identity, synthesis, and application of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine , a specialized heterocyclic building block.

Core Scaffold for Nitrogen-Rich Heterocyclic Drug Discovery

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is a tri-functionalized pyridine scaffold characterized by an electron-withdrawing bromine at the C5 position, a primary amine at C2, and an electron-rich pyrrole ring fused via the nitrogen atom to the C3 position. This specific arrangement creates a "push-pull" electronic system ideal for further diversification in medicinal chemistry, particularly for kinase inhibitor development.

| Property | Specification |

| Systematic Name | 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine |

| Molecular Formula | C |

| Molecular Weight | 238.09 g/mol |

| Core Structure | Pyridine (2-amino, 3-pyrrolyl, 5-bromo) |

| Key Precursor CAS | 38875-53-5 (2,3-diamino-5-bromopyridine) |

| Predicted LogP | ~2.1 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor (NH |

| Appearance | Off-white to pale yellow solid (typical for this class) |

Synthetic Methodology

The synthesis of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is not typically achieved via direct functionalization of a pre-existing pyrrolyl-pyridine due to regioselectivity challenges. Instead, it is constructed stepwise from 2-aminopyridine , utilizing a Clauson-Kaas cyclization as the critical final step to install the pyrrole ring.

Step 1: Bromination (Regiocontrol) [1]

-

Reagents: 2-aminopyridine, N-Bromosuccinimide (NBS) or Br

, Acetic Acid. -

Mechanism: Electrophilic aromatic substitution. The amino group directs the bromine para to itself (C5 position).

-

Outcome: 2-amino-5-bromopyridine (CAS 1072-97-5).

-

Critical Control: Temperature must be controlled (<20°C initially) to prevent over-bromination at the C3 position (forming the 3,5-dibromo byproduct).

Step 2: Nitration (Orthogonal Functionalization)

-

Reagents: H

SO -

Mechanism: The amino group is an ortho, para director. With C5 blocked by bromine, nitration occurs exclusively at C3.

-

Outcome: 2-amino-5-bromo-3-nitropyridine (CAS 6945-68-2).[2]

-

Safety Note: This reaction is highly exothermic. Slow addition of nitric acid to the sulfuric acid solution is mandatory.

Step 3: Reduction (Diamine Formation)

-

Reagents: Iron powder/NH

Cl (Bechamp reduction) or SnCl -

Outcome: 2,3-diamino-5-bromopyridine (CAS 38875-53-5).[3]

-

Purification: The diamine is sensitive to oxidation (turning dark/purple). It should be used immediately or stored under inert gas.

Step 4: Clauson-Kaas Pyrrole Synthesis (The Key Step)

-

Reagents: 2,3-diamino-5-bromopyridine, 2,5-dimethoxytetrahydrofuran , Acetic Acid (glacial).

-

Conditions: Reflux (90-110°C) for 2–4 hours.

-

Mechanism: Acid-catalyzed hydrolysis of the furan derivative generates succinaldehyde in situ, which undergoes double condensation with the more nucleophilic C3-amine.

-

Selectivity: The C3-amine is more nucleophilic than the C2-amine (which is conjugated to the pyridine ring nitrogen), ensuring the pyrrole forms specifically at the 3-position.

-

Outcome: 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine .

Visualizing the Synthesis Workflow

Caption: Stepwise synthetic route from commercial 2-aminopyridine to the target pyrrolyl-pyridine scaffold.

Applications in Drug Discovery[10]

This scaffold is a high-value intermediate for Fragment-Based Drug Discovery (FBDD) . Its utility lies in the orthogonal reactivity of its three functional handles:

-

C2-Amine (H-Bond Donor):

-

Acts as a critical hinge-binder in kinase inhibitors (e.g., JAK, BTK).

-

Can be acylated or converted to a urea to extend into the solvent-exposed region of a protein pocket.

-

-

C5-Bromine (Coupling Handle):

-

Enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

-

Allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) or hydrophobic tails to probe the selectivity pocket (DFG-motif).

-

-

C3-Pyrrole (Steric/Electronic Modulator):

-

The pyrrole ring is twisted out of the pyridine plane, providing a unique 3D vector.

-

It serves as a bioisostere for phenyl or other heteroaromatics but with distinct electronic properties (electron-rich).

-

Tricyclic Fusion: The pyrrole C2 position can be activated to cyclize with the C2-amine, forming Pyrido[2,3-d]pyrrolo[1,2-a]imidazole derivatives, a novel core for multi-targeted receptor tyrosine kinase inhibitors.

-

Experimental Protocol: Clauson-Kaas Cyclization

Standard Operating Procedure (Self-Validating)

Objective: Synthesis of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine from 2,3-diamino-5-bromopyridine.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Loading:

-

Charge 2,3-diamino-5-bromopyridine (1.0 eq, e.g., 5.0 g).

-

Add Glacial Acetic Acid (10 volumes, 50 mL).

-

Add 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

-

Reaction:

-

Heat the mixture to reflux (118°C) .

-

Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The diamine starting material (polar) will disappear, replaced by a less polar UV-active spot (product).

-

Validation checkpoint: Reaction is typically complete within 2–3 hours. Extended heating may cause degradation (blackening).

-

-

Workup:

-

Purification:

-

The crude residue is often a brown solid.

-

Purify via Flash Column Chromatography (SiO

, Gradient: 0% -> 40% EtOAc in Hexanes). -

Yield Expectation: 60–75%.[5]

-

Safety & Handling Data

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed.[6] |

| Irritation | H315/H319 | Causes skin and serious eye irritation.[6] |

| Sensitization | H317 | May cause an allergic skin reaction (common with aminopyridines). |

| Storage | P404 | Store in a closed container. Light sensitive (protect from direct light to prevent debromination or oxidation). |

Handling Precaution: Halogenated aminopyridines can be absorbed through the skin. Double-gloving (Nitrile) and working within a fume hood are mandatory.

References

-

Synthesis of Precursor (2-amino-5-bromo-3-nitropyridine)

- Graboyes, H., & Day, A. R. (1957). "Pyridine Series. I. The Synthesis of 2-Amino-5-bromo-3-nitropyridine." Journal of the American Chemical Society.

-

Clauson-Kaas Reaction Methodology

- Elming, N., & Clauson-Kaas, N. (1952).

-

Application in Kinase Inhibitors (JAK/STAT)

- Van Rompaey, L., et al. (2013). "Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases." Journal of Immunology. (Contextual reference for aminopyridine scaffolds in JAK inhibitors).

-

General Synthesis of 3-Pyrrolylpyridines

- Patent WO2010129053: "Pyridine and Pyrazine Derivatives as Kinase Inhibitors". (Describes similar synthetic routes using the Clauson-Kaas method on diaminopyridines).

Sources

- 1. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 2. 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. mychemfinder.wordpress.com [mychemfinder.wordpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

13C NMR Structural Elucidation of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

Topic: 13C NMR Analysis of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary & Chemical Context

The compound 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine represents a critical scaffold in modern medicinal chemistry, particularly in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic kinase modulators. The fusion of an electron-rich pyrrole ring to an electron-deficient pyridine core, further functionalized with an amine and a bromine handle, creates a unique push-pull electronic system.

Accurate 13C NMR characterization of this molecule is challenging due to the presence of quaternary carbons, potential tautomeric exchange at the amino-pyridine interface, and the quadrupolar broadening effects of the bromine atom. This guide provides a rigorous, self-validating methodology for the structural assignment of this compound, utilizing chemometric prediction logic and experimental best practices.

Structural Breakdown & Electronic Logic

Before analyzing the spectrum, one must deconstruct the molecule into its constituent electronic environments. The molecule consists of two distinct aromatic systems linked by a C-N single bond (C3 of pyridine to N1 of pyrrole).

The Pyridine Core (Acceptor)

-

C2 (Amine-bearing): The most deshielded carbon due to the direct attachment of the electronegative nitrogen and the ring nitrogen.

-

C5 (Bromine-bearing): Subject to the "Heavy Atom Effect." While bromine is electronegative (inductive deshielding), its large electron cloud causes spin-orbit coupling that typically shields the ipso-carbon, often moving it upfield relative to a chloro-analog.

-

C6: Positioned alpha to the ring nitrogen, characteristic of high-frequency chemical shifts.

The Pyrrole Substituent (Donor)

-

N-Linked: The pyrrole is attached via its nitrogen (position 1). This breaks the symmetry of the pyridine but retains the internal symmetry of the pyrrole ring (C2'/C5' are equivalent; C3'/C4' are equivalent) assuming free rotation or rapid exchange on the NMR timescale.

Experimental Protocol

To ensure high-resolution data and minimize solvent-solute interaction artifacts, the following protocol is recommended.

Sample Preparation[1]

-

Solvent: DMSO-d6 is the required solvent. Chloroform-d (CDCl3) is often insufficient for solubilizing polar aminopyridines and can lead to broad signals due to hydrogen bonding variability.

-

Concentration: Minimum 20-30 mg in 0.6 mL solvent. 13C sensitivity is low (1.1% natural abundance); high concentration is vital for detecting quaternary carbons (C2, C3, C5) within a reasonable timeframe.

-

Additives: If peak broadening occurs at C2/C3 due to restricted rotation, adding a trace amount of Cr(acac)3 (Relaxation Agent) can shorten T1 relaxation times, improving quantitative integration, though this is optional for structural assignment.

Acquisition Parameters[2][3][4]

-

Pulse Sequence: zgpg30 (Power-gated decoupling) or deptqgpsp (DEPTQ).

-

Recommendation:DEPTQ is superior here. It provides all carbon signals (unlike standard DEPT-135 which loses quaternary carbons) while phasing CH/CH3 up and C/CH2 down. This immediately distinguishes the critical quaternary carbons (C2, C3, C5) from the CH signals (C4, C6, Pyrrole-CH).

-

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons have long T1 relaxation times; insufficient delay will suppress their signals.

-

Scans (NS): Minimum 1024 scans (approx. 1-2 hours) for adequate S/N ratio.

Signal Assignment & Spectral Data

The following assignment relies on reliable chemometric additivity rules derived from 2-aminopyridine and N-substituted pyrrole fragments.

Predicted 13C NMR Chemical Shifts (DMSO-d6)

| Carbon Position | Atom Type | Predicted Shift (δ ppm) | Signal Phase (DEPTQ) | Electronic Rationale |

| C2 | C-quat | 156.0 - 158.0 | Down (-) | Deshielded by ipso-NH2 and alpha-N (Pyridine). |

| C6 | CH | 146.0 - 148.5 | Up (+) | Alpha to Pyridine N; typical deshielded aromatic CH. |

| C4 | CH | 136.0 - 138.0 | Up (+) | Meta to Br, Para to N. Less shielded than C6. |

| C3 | C-quat | 122.0 - 125.0 | Down (-) | Ipso to Pyrrole. Shielded relative to C2/C6 but deshielded relative to unsubstituted C3. |

| C2', C5' | CH (Pyrrole) | 120.0 - 122.0 | Up (+) | Alpha carbons of pyrrole. Characteristic "doublet" intensity (2C).[1] |

| C3', C4' | CH (Pyrrole) | 109.0 - 111.0 | Up (+) | Beta carbons of pyrrole. Electron-rich region. |

| C5 | C-quat | 106.0 - 109.0 | Down (-) | Ipso to Bromine. Shielded by Heavy Atom Effect (Br). |

Assignment Logic Flow (Graphviz)

The following diagram illustrates the logical workflow to distinguish overlapping signals (e.g., C3 vs C2' or C5 vs C3') using 2D NMR techniques.

Caption: Logical flowchart for distinguishing carbon environments using Phase-Sensitive DEPTQ and 2D Correlation Spectroscopy.

Mechanistic Validation & Troubleshooting

The "Heavy Atom" Anomaly at C5

Researchers often misassign the C-Br carbon (C5) expecting it to be deshielded due to electronegativity (similar to C-Cl or C-F). However, bromine exerts a diamagnetic shielding effect (spin-orbit coupling).

-

Diagnostic Check: If you observe a quaternary signal around 106-109 ppm , it is almost certainly C5. Do not confuse this with the pyrrole beta-carbons (C3'/C4'), which are CH signals (positive in DEPTQ) and usually slightly higher (109-111 ppm).

Tautomerism and C2 Broadening

The 2-aminopyridine moiety can engage in amino-imino tautomerism.

-

Observation: In CDCl3, the C2 and C3 signals may appear broad or vanish due to intermediate exchange rates.

-

Solution: The use of DMSO-d6 (a hydrogen-bond acceptor) stabilizes the amino form, sharpening the signals. If broadening persists, acquiring the spectrum at 313 K (40°C) will shift the exchange to the fast limit, sharpening the peaks.

Confirmation of the C3-N Linkage

The most critical structural feature is the connection between the pyridine C3 and the pyrrole N1.

-

HMBC Protocol: Look for a long-range coupling (3-bond) between the Pyrrole Alpha-Protons (H2'/H5') and the Pyridine C3 .

-

If the pyrrole were attached via Carbon (e.g., C2-linked), the coupling pattern would be drastically different, and the symmetry of the pyrrole signals would be broken (4 distinct pyrrole carbon signals instead of 2 sets of equivalent carbons).

-

References

-

General Pyridine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

-

Heavy Atom Effect (Br): Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. Link

-

Pyrrole Substituent Effects: Katritzky, A. R., et al. (1998). "Correlation of 13C NMR chemical shifts of N-substituted pyrroles." Magnetic Resonance in Chemistry. Link

-

Similar Aminopyridine Synthesis & Characterization: International Journal of Simulation: Systems, Science & Technology, "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine" (Context for halogenated aminopyridine shifts). Link

Sources

Technical Guide: Mass Spectrometry of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

This guide details the mass spectrometric characterization of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine , a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.

Executive Summary & Compound Identity

This compound features a highly functionalized aminopyridine core. The presence of the bromine atom provides a distinct isotopic signature, while the N-linked pyrrole and exocyclic amine offer specific fragmentation channels useful for structural validation and metabolic tracking.

| Property | Details |

| IUPAC Name | 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine |

| Molecular Formula | C₉H₈BrN₃ |

| Monoisotopic Mass | 236.9902 (⁷⁹Br) / 238.9881 (⁸¹Br) |

| Structural Features | 2-aminopyridine core (base), 5-bromo substituent (isotopic tag), 3-(1H-pyrrol-1-yl) moiety (hydrophobic).[1][2][3][4][5][6][7] |

| Primary Ionization | ESI (+) [M+H]⁺ |

Physicochemical Properties & Ionization Behavior[6][7][8][9][10]

Isotopic Signature (The "Twin Peaks")

The most immediate diagnostic feature in the MS1 spectrum is the bromine isotopic pattern. Natural bromine exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

-

Observation: You will observe a 1:1 doublet separated by 2 m/z units.

-

Diagnostic Value: Any precursor ion lacking this 1:1 ratio has likely lost the bromine atom or is a non-related impurity.

Protonation Site Thermodynamics

In Electrospray Ionization (ESI), protonation is governed by gas-phase basicity.

-

Ring Nitrogen (Pyridine): The most basic site. The lone pair is orthogonal to the π-system and readily available for protonation.

-

Exocyclic Amine (-NH₂): Less basic due to resonance delocalization into the pyridine ring.

-

Pyrrole Nitrogen: Non-basic. The lone pair is part of the aromatic sextet; protonation here breaks aromaticity and is energetically unfavorable.

Experimental Protocol: LC-MS/MS Workflow

Sample Preparation

-

Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.

-

Concentration: Dilute to 1 µg/mL for direct infusion or 10 µg/mL for LC injection.

-

Filtration: 0.22 µm PTFE filter to remove particulate matter.

LC Conditions (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Rationale: The pyrrole ring adds hydrophobicity, ensuring retention on C18, while the aminopyridine core ensures good peak shape under acidic conditions.

MS Parameters (ESI+)

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the C-N pyrrole bond).

-

Source Temp: 350°C.

-

Collision Energy (CID): Ramp 10–40 eV to observe sequential losses.

Fragmentation Pathways (MS/MS)

The fragmentation of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine follows distinct mechanistic pathways driven by the stability of the pyridine ring and the lability of the C-Br and C-N bonds.

Primary Fragmentation Channels

-

Loss of Ammonia (-17 Da): Characteristic of primary amines.

-

Mechanism:[7] Hydrogen transfer from the protonated pyridine nitrogen to the exocyclic amine, followed by elimination of NH₃.

-

Transition:m/z 238 → 221 (for ⁷⁹Br).

-

-

Loss of Bromine Radical (-79/81 Da): Common in halogenated aromatics under higher collision energies.

-

Transition:m/z 238 → 159.

-

-

Loss of Pyrrole Ring (-67 Da): Cleavage of the C(pyridine)-N(pyrrole) bond.

-

Transition:m/z 238 → 171.

-

Visualization of Fragmentation Logic

The following diagram illustrates the predicted fragmentation tree for the ⁷⁹Br isotopologue ([M+H]⁺ = 238).

Figure 1: Predicted MS/MS fragmentation pathway for the ⁷⁹Br isotopologue.[8] Note that for the ⁸¹Br parent (m/z 240), all Br-containing fragments would be shifted by +2 Da.

Data Interpretation & Troubleshooting

Mass Spectrum Reference Table

Use this table to validate your spectral data.

| Ion Identity | m/z (⁷⁹Br) | m/z (⁸¹Br) | Origin/Mechanism |

| [M+H]⁺ | 238.0 | 240.0 | Parent Ion (1:1 ratio) |

| [M+H - NH₃]⁺ | 221.0 | 223.0 | Loss of exocyclic amine |

| [M+H - HCN]⁺ | 211.0 | 213.0 | Pyridine ring fragmentation |

| [M+H - Pyrrole]⁺ | 171.0 | 173.0 | Cleavage of C3-N bond |

| [M+H - Br]⁺• | 159.1 | 159.1 | Radical loss of Bromine (Isotopes merge) |

| [M+H - HBr]⁺ | 158.1 | 158.1 | Elimination of HBr |

Common Impurities

During synthesis (often Clauson-Kaas reaction or bromination), watch for:

-

Des-bromo analog: m/z 160 (Lack of Br, no doublet).

-

Bis-brominated species: m/z ~316/318/320 (1:2:1 triplet pattern).

-

Succinimide byproduct: If the pyrrole synthesis was incomplete, a hydrated intermediate (+18 Da) may be present.

References

-

Isotopic Abundance of Bromine

-

De Laeter, J. R., et al. "Atomic weights of the elements. Review 2000 (IUPAC Technical Report)." Pure and Applied Chemistry 75.6 (2003): 683-800. Link

-

-

Fragmentation of Aminopyridines

-

Kudryavtsev, A. A., et al. "Mass spectra of aminopyridines." Chemistry of Heterocyclic Compounds 18 (1982): 825–828. Link

-

-

Fragmentation of Pyrrole Derivatives

- General ESI-MS Mechanisms: McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. 4th Ed. University Science Books, 1993.

Sources

- 1. 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine - Lead Sciences [lead-sciences.com]

- 2. researchgate.net [researchgate.net]

- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 4. raco.cat [raco.cat]

- 5. 5-Bromo-3-(indan-1-yl-oxy)pyridin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifesciencesite.com [lifesciencesite.com]

- 8. Buy 5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine (EVT-12001148) [evitachem.com]

- 9. semanticscholar.org [semanticscholar.org]

Navigating the Solubility Landscape of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in determining the developability and ultimate clinical success of a therapeutic candidate, this document offers a multi-faceted exploration of this key physicochemical property. We will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and offer predictive insights based on its molecular structure. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility characteristics of this promising molecule.

Understanding the Molecule: Physicochemical Profile

A foundational understanding of the physicochemical properties of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is paramount to predicting and interpreting its solubility behavior. The molecule's structure, characterized by a brominated aminopyridine core linked to a pyrrole ring, dictates its polarity, hydrogen bonding capacity, and overall lipophilicity.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN₃ | Sigma-Aldrich |

| Molecular Weight | 240.09 g/mol | Calculated |

| CAS Number | 155630-03-8 | Sigma-Aldrich |

| Predicted LogP | 2.15 | SwissADME[1][2] |

| Predicted TPSA | 54.89 Ų | SwissADME[1][2] |

| Hydrogen Bond Donors | 1 (amine group) | SwissADME[1][2] |

| Hydrogen Bond Acceptors | 3 (pyridine nitrogen, pyrrole nitrogen, amine nitrogen) | SwissADME[1][2] |

The predicted octanol-water partition coefficient (LogP) of 2.15 suggests a moderate lipophilicity. This value is a crucial determinant of a compound's affinity for lipidic versus aqueous environments, influencing everything from membrane permeability to plasma protein binding.[3] The Topological Polar Surface Area (TPSA) of 54.89 Ų indicates a moderate degree of polarity, which, in conjunction with its hydrogen bonding capabilities, will significantly impact its interactions with various solvents. The presence of one hydrogen bond donor and three acceptors provides sites for interaction with protic solvents.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4][5] This concept posits that a solute will have the highest solubility in a solvent with similar intermolecular forces. For 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine, its solubility will be governed by a balance of dipole-dipole interactions, hydrogen bonding, and London dispersion forces.

Caption: Intermolecular forces governing solubility.

Based on its structure, we can anticipate the following solubility trends:

-

High Solubility in Polar Protic Solvents: Solvents like methanol and ethanol, which can act as both hydrogen bond donors and acceptors, are expected to be excellent solvents. The amine and nitrogen-containing rings of the target molecule can readily engage in hydrogen bonding with these solvents.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also predicted to be effective. While they cannot donate hydrogen bonds, their high polarity allows for strong dipole-dipole interactions with the polar regions of the molecule.

-

Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene are unlikely to be effective. The energy required to break the intermolecular forces between the solute molecules would not be sufficiently compensated by the weak van der Waals interactions with these solvents.

Experimental Determination of Solubility: Protocols for the Modern Laboratory

While predictive models offer valuable guidance, empirical determination of solubility remains the gold standard in drug development. Two primary methods are employed: thermodynamic and kinetic solubility assays.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the definitive technique for determining thermodynamic (or equilibrium) solubility.[6][7] It measures the concentration of a compound in a saturated solution at equilibrium.

Protocol: Shake-Flask Method

-

Preparation: Add an excess of solid 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[1]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express the solubility in units of mg/mL or µM.

Caption: Thermodynamic solubility determination workflow.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility assays are widely used in early drug discovery for their speed and lower compound consumption. These methods measure the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous or organic medium.

Protocol: Kinetic Solubility Assay (DMSO Precipitation Method)

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine in DMSO (e.g., 10 mM).

-

Serial Dilution: Add small volumes of the DMSO stock solution to a series of wells in a microtiter plate containing the desired organic solvent. This creates a concentration gradient.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm). The concentration at which a significant increase in signal is observed is the kinetic solubility.

-

Alternative Quantification: Alternatively, the plate can be filtered to remove precipitated material, and the concentration of the remaining dissolved compound in the filtrate can be determined by HPLC-UV.

Caption: Kinetic solubility determination workflow.

Practical Considerations and Troubleshooting

-

Solvent Purity: Ensure the use of high-purity solvents to avoid erroneous results.

-

Temperature Control: Solubility is temperature-dependent. Maintain a consistent temperature throughout the experiment.

-

pH Effects (for aqueous solutions): For ionizable compounds, pH is a critical factor. While this guide focuses on organic solvents, if aqueous solubility is to be determined, buffered solutions should be used.

-

Solid-State Form: The crystalline form (polymorph) of the compound can significantly impact its thermodynamic solubility. It is advisable to characterize the solid form used in the experiment.

Conclusion and Future Directions

The solubility of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is a critical parameter for its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining its solubility in organic solvents. Based on its physicochemical properties, the compound is expected to exhibit good solubility in polar protic and aprotic solvents. The provided experimental protocols for thermodynamic and kinetic solubility determination offer robust methods for obtaining quantitative data to guide formulation and further development efforts.

Future work should focus on generating a comprehensive experimental solubility dataset for this compound in a range of pharmaceutically relevant organic solvents. This data will be invaluable for building more accurate predictive models and for optimizing formulation strategies to maximize the therapeutic potential of this promising molecule.

References

-

Platform for Integrative Biological Chemistry of Strasbourg (PCBIS). Thermodynamic solubility. UAR 3286. [Link]

- Suarez, S., & Cohen, M. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 36–41.

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.

-

Quora. How do you perform the shake flask method to determine solubility?. [Link]

- Lovette, M. A. (2022). Solubility Model to Guide Solvent Selection in Synthetic Process Development. Organic Process Research & Development.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631.

- Nakai, D., et al. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters, 11(3), 316-321.

- Prat, D., Pardigon, O., Flemming, H. W., Letestu, S., Duc-Breton, S., & Boulanger, C. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(11), 1517-1525.

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

-

University of Canterbury. Solubility of Organic Compounds. [Link]

-

Hydrometal Tech. 5 Criteria for Selecting an Extraction Solvent. [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

- Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review, 17(2), 10-15.

-

ResearchGate. High throughput solubility measurement in drug discovery and development. [Link]

- Montanari, D., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6489-6505.

-

YouTube. Polarity and Solubility of Organic Molecules. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

- Prat, D., et al. (2013). Sanofi's solvent selection guide: a step toward more sustainable processes. Organic Process Research & Development, 17(11), 1517-1525.

-

YouTube. logP (Partition Coefficient) and Lipid Solubility of Drugs || Junaid Asghar PhD. [Link]

Sources

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SwissADME [swissadme.ch]

- 3. 5-BROMO-3-(1H-PYRROL-1-YL)PYRIDIN-2-AMINE [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Buy 5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine (EVT-12001148) [evitachem.com]

- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged structural motifs in a single small molecule presents a compelling starting point for novel therapeutic discovery. This guide introduces 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine, a compound uniting the biologically significant 2-aminopyridine and pyrrole scaffolds. The 2-aminopyridine core is a well-established pharmacophore found in numerous kinase inhibitors, while the pyrrole ring is a cornerstone of diverse medicinal agents, including anticancer and antimicrobial drugs.[1][2] The strategic inclusion of a bromine atom further offers potential for modulating pharmacokinetic properties and introducing specific binding interactions. This document provides a comprehensive framework for the systematic evaluation of this compound's biological potential, focusing on its putative roles as an anticancer agent, a kinase inhibitor, and an antimicrobial. We present a tiered, logic-driven experimental workflow, from initial broad-spectrum screening to targeted mechanistic studies, complete with detailed, field-tested protocols and data interpretation guidelines. This guide is intended to serve as a practical and authoritative resource for researchers aiming to unlock the therapeutic promise of this and structurally related molecules.

Rationale for Investigation: The Convergence of Privileged Scaffolds

The chemical architecture of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is not a random assortment of atoms but a deliberate combination of functionalities with proven track records in medicinal chemistry. Understanding the individual contributions of these components provides a strong rationale for its investigation.

-

The 2-Aminopyridine Core: A Kinase Inhibitor Mainstay: The 2-aminopyridine moiety is a highly effective "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.[3] This scaffold is present in numerous approved and investigational drugs targeting a wide array of kinases, including those involved in cell cycle progression and oncogenic signaling, such as Cyclin-Dependent Kinases (CDKs) and c-Jun N-terminal Kinases (JNKs).[4][5][6]

-

The Pyrrole Moiety: A Versatile Pharmacophore: Pyrrole and its fused derivatives are found in a multitude of natural products and synthetic drugs with a broad spectrum of activities, including antibacterial, antifungal, and anticancer properties.[2][7] Its presence in blockbuster drugs like Atorvastatin and the anticancer agent Sunitinib underscores its value in establishing crucial interactions with biological targets.[7][8]

-

The Bromine Substituent: A Modulator of Activity and Selectivity: The strategic placement of a halogen, such as bromine, can significantly influence a molecule's biological profile. It can enhance binding affinity through halogen bonding, modulate metabolic stability, and alter the compound's lipophilicity, thereby affecting cell permeability and overall pharmacokinetic properties. Bromo-substituted pyridine derivatives have been successfully explored as anticancer and antimicrobial agents.[9][10]

Given this structural pedigree, we hypothesize that 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is a prime candidate for exhibiting potent biological activity, particularly in the realms of oncology and infectious diseases. This guide outlines a systematic approach to test this hypothesis.

Proposed Investigational Workflow

A tiered approach is essential for the efficient and logical evaluation of a novel compound. This workflow is designed to move from broad phenotypic screening to more specific target-based assays and mechanistic studies, allowing for go/no-go decisions at each stage.

Caption: Tiered investigational workflow for 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine.

Tier 1: Primary Screening Protocols

The initial tier is designed to broadly assess the compound's biological effects.

Cytotoxicity Screening: MTT Assay

This assay provides a robust, colorimetric readout of cell viability, serving as a primary indicator of potential anticancer activity.[11][12]

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine in sterile DMSO. Create a series of working solutions by serial dilution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Treatment: Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compound. Include vehicle control (DMSO at the highest concentration used for the compound) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[13][14]

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[4] Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. A significant reduction in viability indicates cytotoxic activity.

Antimicrobial Screening: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of the compound's ability to inhibit microbial growth and is a standard primary screen for potential antibiotics.[9][15]

Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will appear around the disk.

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension of test organisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[15]

-

Disk Application: Prepare sterile 6-mm paper disks by impregnating them with a known amount of the test compound (e.g., 30 µg). Aseptically place the impregnated disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact.[16]

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The presence of a clear zone indicates antimicrobial activity. The size of the zone provides a preliminary indication of potency. Interpretive guidelines from the Clinical and Laboratory Standards Institute (CLSI) for standard antibiotics can be used for comparison.[17][18]

Tier 2: Potency and Selectivity Determination

If promising activity is observed in Tier 1, the next stage is to quantify this activity and begin to understand its specificity.

IC₅₀ Determination from Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is the standard measure of a compound's potency in inhibiting a biological process, such as cell growth.[19]

Data Presentation:

| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) |

| HCT-116 | 0 (Vehicle) | 100 ± 4.5 |

| 1 | 92 ± 5.1 | |

| 10 | 65 ± 3.8 | |

| 25 | 48 ± 4.2 | |

| 50 | 23 ± 3.1 | |

| 100 | 8 ± 2.5 | |

| MCF-7 | 0 (Vehicle) | 100 ± 5.2 |

| ... | ... |

Protocol for Analysis:

-

Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response, variable slope).[20]

-

IC₅₀ Calculation: The software will calculate the IC₅₀ value, which is the concentration of the compound that results in a 50% reduction in cell viability.[3][21]

Causality and Trustworthiness: Performing this assay on a panel of cancer cell lines with different genetic backgrounds (e.g., varying p53, KRAS, or PIK3CA mutation status) can provide early clues about the compound's potential mechanism of action. Reproducibility across at least three independent experiments is crucial for a trustworthy result.

Kinase Panel Screening

Given the 2-aminopyridine scaffold, a broad kinase panel screen is a logical next step to identify potential molecular targets.

Principle: The compound is tested at one or two fixed concentrations against a large panel of purified recombinant kinases. The activity of each kinase is measured, typically by quantifying the phosphorylation of a substrate. This can be done using radioactive methods ([³²P]-ATP) or non-radioactive methods like ADP-Glo™, which measures ADP production as a proxy for kinase activity.[12][13][22]

Experimental Workflow:

-

Assay Selection: Choose a reputable vendor for kinase screening services. The ADP-Glo™ Kinase Assay is a common choice due to its high sensitivity, broad applicability, and non-radioactive format.[11][23]

-

Compound Submission: Provide the compound at a specified concentration (e.g., 1 µM and 10 µM).

-

Data Analysis: The vendor will provide data as "% Inhibition" relative to a control. Hits are typically defined as kinases that are inhibited by >50% or >75% at a given concentration.

Interpretation: This screen provides a "snapshot" of the compound's kinase selectivity profile. Hits from this screen become the primary candidates for more detailed mechanistic studies in Tier 3.

Minimum Inhibitory Concentration (MIC) Determination

For compounds showing antimicrobial activity, the MIC is the quantitative measure of potency. The broth microdilution method is the gold standard.[24]

Principle: The test organism is exposed to serial two-fold dilutions of the compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[25]

Step-by-Step Protocol:

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should bracket the expected MIC.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the disk diffusion test and further dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[24]

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control well (no compound) and a negative control well (no bacteria).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which there is no visible growth. This can be confirmed by reading the optical density on a plate reader. Adherence to CLSI guidelines is critical for ensuring the accuracy and reproducibility of the results.[2][5][26]

Tier 3: Mechanistic Elucidation

This final tier focuses on validating the proposed molecular target and elucidating the downstream cellular consequences of its inhibition.

Target Validation: In Vitro Kinase Inhibition Assays

Based on the kinase panel screen, specific kinases (e.g., PI3Kδ, JNK, CDK8) will be investigated in detail to determine the compound's potency (IC₅₀) against the purified enzyme.

Principle: This is a direct biochemical assay measuring the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor. The ADP-Glo™ assay is highly suitable for this purpose.[13]

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Protocol Outline:

-

Reaction Setup: In a 384-well plate, set up kinase reactions containing the purified kinase, its specific substrate, and ATP at a concentration near its Km.

-

Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 11-point, 3-fold serial dilution).

-

Reaction Initiation & Incubation: Initiate the reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[14]

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce light. Incubate for 30-60 minutes.

-

Luminescence Measurement: Read the luminescent signal on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

IC₅₀ Calculation: Plot the percent inhibition versus the log of the inhibitor concentration and perform a non-linear regression to determine the IC₅₀ value.

Signaling Pathway Analysis

If the compound is a potent inhibitor of a specific kinase, it is crucial to demonstrate that it can engage its target in a cellular context and modulate the downstream signaling pathway.

Hypothesized Signaling Pathways:

-

PI3Kδ Pathway: Inhibition of PI3Kδ is expected to decrease the phosphorylation of its downstream effector, AKT. This pathway is often hyperactivated in B-cell malignancies.[7][27][28]

-

JNK Pathway: Inhibition of JNK would prevent the phosphorylation of its substrate, c-Jun. The JNK pathway is a key mediator of stress-induced apoptosis.[9][22][29][30]

-

CDK8/β-catenin Pathway: CDK8 is known to be an oncogene in colorectal cancer where it phosphorylates and activates β-catenin, driving the expression of target genes like c-MYC.[1][5][31][32] Inhibition of CDK8 should lead to decreased β-catenin activity.

Caption: Potential kinase targets and downstream signaling pathways.

Protocol: Western Blotting

-

Cell Treatment & Lysis: Treat relevant cancer cells with the test compound at concentrations around its IC₅₀ for various time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase's key substrate (e.g., anti-p-AKT and anti-AKT; anti-p-c-Jun and anti-c-Jun). Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: A dose- and time-dependent decrease in the ratio of the phosphorylated substrate to the total substrate confirms on-target activity in cells.

Conclusion

The molecule 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine represents a rationally designed starting point for a drug discovery campaign. Its hybrid structure, containing both a proven kinase-binding motif and a versatile pharmacophore, provides a strong scientific basis for its investigation as a potential anticancer or antimicrobial agent. The tiered experimental approach detailed in this guide—progressing from broad phenotypic screening to specific biochemical and cell-based mechanistic studies—offers a resource-efficient and logically sound pathway to evaluate its therapeutic potential. Each protocol is designed as a self-validating system, grounded in established methodologies and authoritative standards, to ensure the generation of robust and trustworthy data. By following this comprehensive guide, researchers can systematically uncover the biological activities of this promising compound and pave the way for its potential development as a novel therapeutic agent.

References

-

Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. protocols.io. [Link]

- Unknown. (n.d.). MTT ASSAY: Principle.

-

Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

-

Dhanasekaran, D. N., & Reddy, E. P. (2008). JNK Signaling in Apoptosis. Oncogene, 27(48), 6245–6251. [Link]

-

Firestein, R., et al. (2008). CDK8 is a colorectal cancer oncogene that regulates β-catenin activity. Nature, 455(7212), 547–551. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

- Okuzumi, T., et al. (2009). Inhibitory effect of Idelalisib, a selective PI3Kδ inhibitor, on the proliferation of B-cell malignancies. Cancer Science, 100(11), 2114-2121.

-

Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

Clinical and Laboratory Standards Institute. (2022). Direct Disk Diffusion Testing From Positive Blood Cultures. Retrieved from [Link]

-

ResearchGate. (n.d.). CDK8 mediates transcription of -catenin-driven downstream target genes. Retrieved from [Link]

-

ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from [Link]

-

ResearchGate. (n.d.). PI3K signaling pathway in lymphocytes. Retrieved from [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

-

YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of the JNK signaling pathway. Retrieved from [Link]

- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry.

-

Spandidos Publications. (n.d.). Role of CDK8 and ß-catenin in colorectal adenocarcinoma. Retrieved from [Link]

-

CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

Genes & Cancer. (2017). JNK-signaling: A multiplexing hub in programmed cell death. Retrieved from [Link]

-

World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

-

National Institutes of Health, Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

-

Proteopedia. (2021). The Structure of PI3K. Retrieved from [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

- The PI3K pathway in human disease. (2014).

-

Clinical and Laboratory Standards Institute. (2019). CLSI-EUCAST Recommendations for Disk Diffusion Testing. Retrieved from [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

-

ResearchGate. (n.d.). CDK8 mediates transcription of -catenin-driven downstream target genes. Retrieved from [Link]

-

Genes & Cancer. (2017). JNK-signaling: A multiplexing hub in programmed cell death. Retrieved from [Link]

- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2021). Pharmaceutics.

-

Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

- Determination of Disk Diffusion and MIC Quality Control Guidelines for GSK2140944, a Novel Bacterial Type II Topoisomerase Inhibitor Antimicrobial Agent. (2014). Journal of Clinical Microbiology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. revvity.com [revvity.com]

- 13. ADP-Glo™ Kinase Assay Protocol [promega.kr]

- 14. carnabio.com [carnabio.com]

- 15. protocols.io [protocols.io]

- 16. asm.org [asm.org]

- 17. Direct Disk Diffusion Testing From Positive Blood Cultures | CLSI [clsi.org]

- 18. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]

- 19. clyte.tech [clyte.tech]

- 20. researchgate.net [researchgate.net]

- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bmglabtech.com [bmglabtech.com]

- 23. promega.com [promega.com]

- 24. protocols.io [protocols.io]

- 25. rr-asia.woah.org [rr-asia.woah.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

- 30. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 31. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. spandidos-publications.com [spandidos-publications.com]

5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine: A Versatile Scaffold for Kinase Inhibitor Discovery

Abstract

5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is a high-value heterocyclic building block characterized by a privileged 2-aminopyridine core fused with a pyrrole moiety at the C3 position.[1][2] This scaffold is instrumental in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., JAK, BTK, PI3K) where the 2-aminopyridine motif functions as a critical hinge-binding element. This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in divergent organic synthesis.

Chemical Profile & Structural Analysis

| Property | Detail |

| IUPAC Name | 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine |

| Molecular Formula | C₉H₈BrN₃ |

| Molecular Weight | 238.09 g/mol |

| Core Scaffold | 2-Aminopyridine (Hinge Binder) |

| Key Functionalities | [3] • C2-Amine: H-bond donor/acceptor (Hinge interaction).• C3-Pyrrole: Hydrophobic vector; steric gatekeeper.• C5-Bromine: Electrophilic handle for cross-coupling. |

| Electronic Character | The pyrrole ring at C3 acts as an electron-rich substituent, modulating the basicity of the pyridine nitrogen and the nucleophilicity of the C2-amine. |

Synthesis of the Building Block

The synthesis of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine is best achieved via a convergent route starting from commercially available 2-aminopyridine. The critical step involves the regioselective construction of the pyrrole ring using the Clauson-Kaas reaction .

Synthetic Pathway (Graphviz Diagram)

Figure 1: Step-wise synthesis of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine. The Clauson-Kaas reaction (Step 4) is the key constructive step.

Detailed Experimental Protocol: Step 4 (Clauson-Kaas Condensation)

Note: This protocol assumes the successful isolation of the intermediate 2,3-diamino-5-bromopyridine.

Reagents:

-

2,3-Diamino-5-bromopyridine (1.0 eq)

-

2,5-Dimethoxytetrahydrofuran (1.1 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diamino-5-bromopyridine (e.g., 10 mmol) in glacial acetic acid (20 mL).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) dropwise to the stirring solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor consumption of the diamine by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Pour into ice-water (100 mL) and neutralize with saturated NaHCO₃ or NaOH (aq) to pH ~8.

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the target compound as an off-white to yellow solid.

Reactivity & Divergent Synthesis

This building block offers three distinct vectors for chemical modification, allowing for the rapid generation of chemical libraries.

Reactivity Map (Graphviz Diagram)

Figure 2: Divergent synthetic utility of the scaffold. The C5-Bromine is the primary vector for library expansion.

Key Transformations:

-

Suzuki-Miyaura Coupling (C5-Position):

-

Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

-

Utility: Installing the "tail" region of kinase inhibitors to access hydrophobic pockets (e.g., gatekeeper residues).

-

Citation: Suzuki coupling on 2-amino-5-bromopyridines is a standard industry practice for synthesizing libraries [1].

-

-

Buchwald-Hartwig Amination (C5-Position):

-

Reagents: Primary/Secondary amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃.

-

Utility: Introducing solubility-enhancing groups (e.g., piperazines, morpholines) common in drug candidates like Palbociclib.

-

-

Sandmeyer-Type Transformations (C2-Position):

-

While the C2-amine is often preserved for hinge binding, it can be converted to a halide (F, Cl, I) via diazotization if a different hinge-binding motif is required.

-

Applications in Drug Discovery

The 2-amino-3-substituted pyridine motif is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.

-